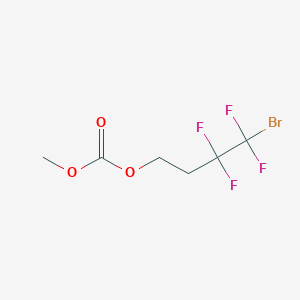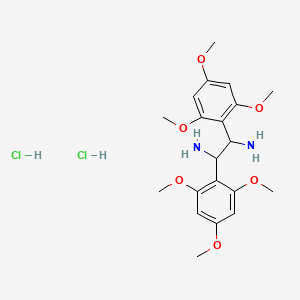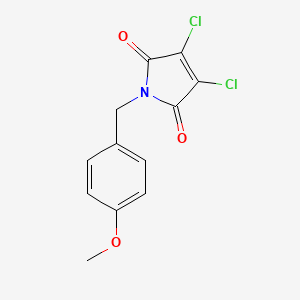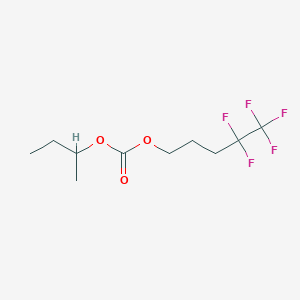
Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- is a specialized organic compound characterized by the presence of a benzonitrile core substituted with a hexafluorobutoxy group. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- typically involves the reaction of 4-hydroxybenzonitrile with 2,2,3,4,4,4-hexafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(2,2,3,4,4,4-hexafluorobutoxy)benzylamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4) are typical.
Major Products:
Oxidation: Formation of 4-(2,2,3,4,4,4-hexafluorobutoxy)benzoic acid.
Reduction: Formation of 4-(2,2,3,4,4,4-hexafluorobutoxy)benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- is utilized in several fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated organic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism by which benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- exerts its effects is largely dependent on its chemical structure. The electron-withdrawing fluorine atoms influence the reactivity of the nitrile group and the benzene ring. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluorobenzonitrile
- 2,2,3,3,4,4,4-Heptafluorobutanoylbenzonitrile
- 4-(Trifluoromethoxy)benzonitrile
Comparison: Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- is unique due to the presence of six fluorine atoms in the butoxy group, which significantly enhances its electron-withdrawing capability compared to compounds with fewer fluorine atoms. This results in distinct reactivity patterns and stability, making it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
1980086-48-3 |
|---|---|
Molekularformel |
C11H7F6NO |
Molekulargewicht |
283.17 g/mol |
IUPAC-Name |
4-(2,2,3,4,4,4-hexafluorobutoxy)benzonitrile |
InChI |
InChI=1S/C11H7F6NO/c12-9(11(15,16)17)10(13,14)6-19-8-3-1-7(5-18)2-4-8/h1-4,9H,6H2 |
InChI-Schlüssel |
NDKLLESTBWWZSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OCC(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)

![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)


![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)


![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)

